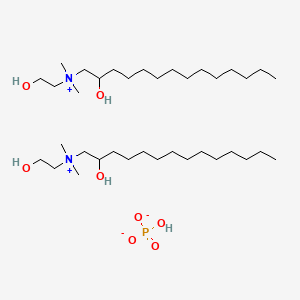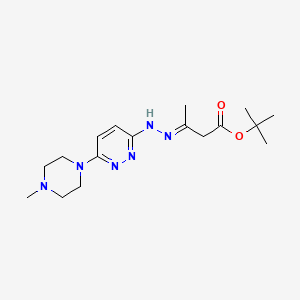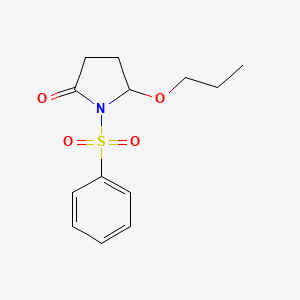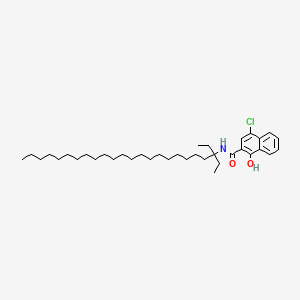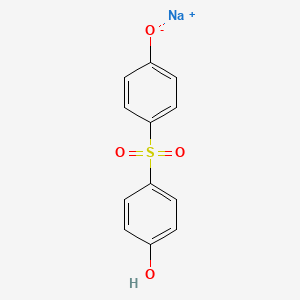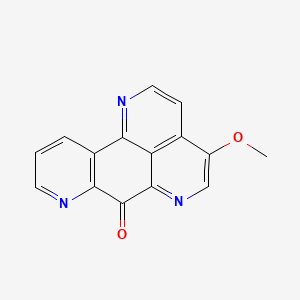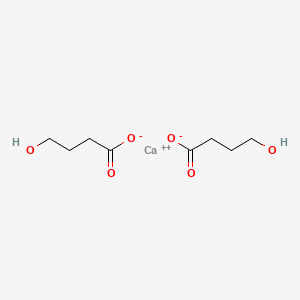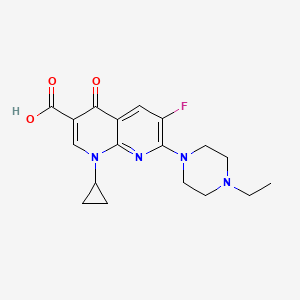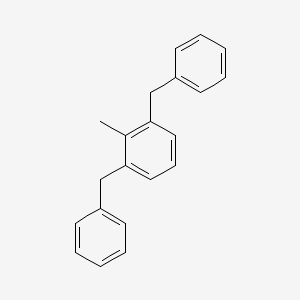
2,6-Dibenzyltoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibenzyltoluene is an organic compound with the molecular formula C21H20. It is a derivative of toluene, where two benzyl groups are attached to the 2 and 6 positions of the toluene ring. This compound is known for its stability and is used in various industrial applications, particularly as a liquid organic hydrogen carrier (LOHC) due to its ability to absorb and release hydrogen through chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibenzyltoluene can be synthesized through the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction can be represented as follows:
C7H8+2C7H7ClAlCl3C21H20+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form perhydro-2,6-dibenzyltoluene, which is used in hydrogen storage applications.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrogenation: Typically performed using a ruthenium catalyst (Ru/Al2O3) at elevated temperatures (120-200°C) and pressures (50 bar).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Hydrogenation: Perhydro-2,6-dibenzyltoluene.
Oxidation: Benzyl alcohols and benzoic acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Dibenzyltoluene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrogen storage and release mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo controlled chemical reactions.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Widely used as a heat transfer fluid and in hydrogen storage systems due to its high hydrogen capacity and stability
Mechanism of Action
The mechanism by which 2,6-Dibenzyltoluene exerts its effects primarily involves its ability to undergo hydrogenation and dehydrogenation reactions. In hydrogen storage applications, the compound absorbs hydrogen through catalytic hydrogenation, forming perhydro-2,6-dibenzyltoluene. The hydrogen can be released through dehydrogenation, facilitated by a suitable catalyst. The molecular targets and pathways involved include the aromatic rings and the catalytic sites on the catalyst surface .
Comparison with Similar Compounds
Benzyltoluene: Similar structure but with only one benzyl group attached to the toluene ring.
Diphenylmethane: Contains two phenyl groups attached to a central methylene group.
Benzylbenzene: Consists of a benzyl group attached to a benzene ring.
Uniqueness: 2,6-Dibenzyltoluene is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its ability to act as a liquid organic hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage and transfer applications .
Properties
CAS No. |
101232-44-4 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-20(15-18-9-4-2-5-10-18)13-8-14-21(17)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
InChI Key |
OSKNTTXXQQCIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





